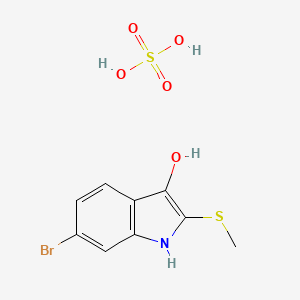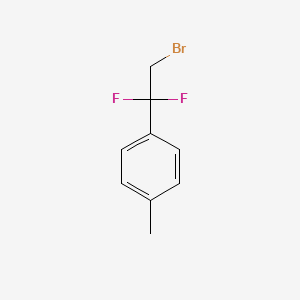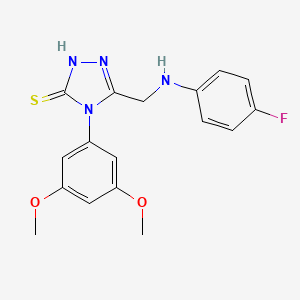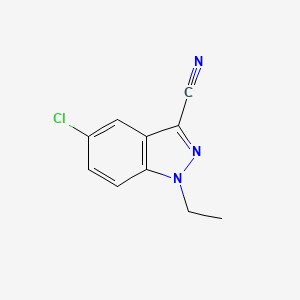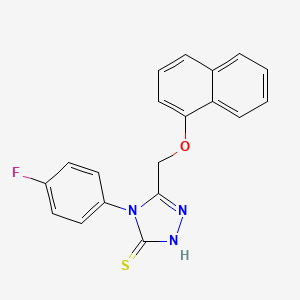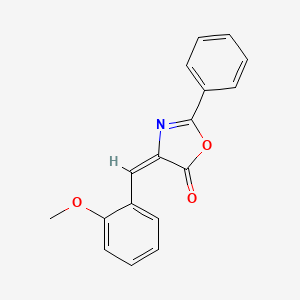![molecular formula C13H18BNO5 B11765682 [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B11765682.png)
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organic compound that features a nitro group, a boronate ester, and a methanol group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol typically involves a multi-step process. One common method starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the introduction of the boronate ester group through a reaction with tetramethyl-1,3,2-dioxaborolane. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve the reduction of the nitro group.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of biaryl compounds through carbon-carbon coupling.
科学的研究の応用
Chemistry
In organic synthesis, [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is used as an intermediate in the preparation of more complex molecules. Its boronate ester group makes it a valuable reagent in cross-coupling reactions.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The nitro group can be transformed into various functional groups, allowing for the creation of diverse pharmacophores.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block.
作用機序
The mechanism by which [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol exerts its effects depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling reactions, the boronate ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The nitro group can be reduced to an amine, which can then participate in further chemical transformations.
類似化合物との比較
Similar Compounds
[4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a hydroxyl group instead of a nitro group.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dimethylamino group instead of a nitro group.
Uniqueness
The presence of both a nitro group and a boronate ester group in [2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol makes it unique. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H18BNO5 |
|---|---|
分子量 |
279.10 g/mol |
IUPAC名 |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-7,16H,8H2,1-4H3 |
InChIキー |
SUDNSNUMPPBEQK-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


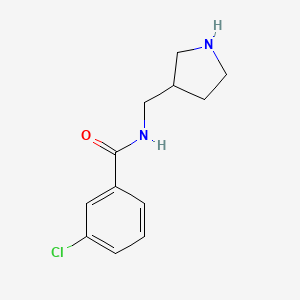
![Octahydro-6H-cyclopenta[c]pyridin-6-one](/img/structure/B11765608.png)
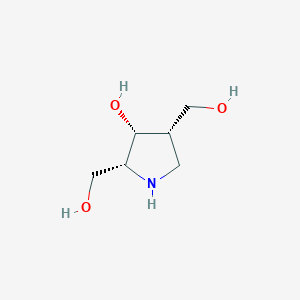

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde](/img/structure/B11765631.png)

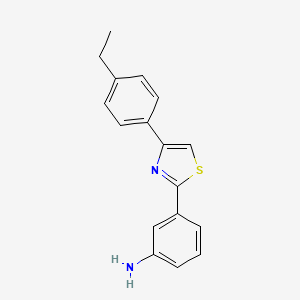
![(3'S,4S,6R,7R,9S,11S,13S,16R)-2',2',3',7,9,13-hexamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,5'-oxolane]-7,11,16-triol](/img/structure/B11765638.png)
